

alkylation of hydroxylamine with hexyl halide

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Compound Focus: N-hexylhydroxylamine

CAS No.: 90422-09-6

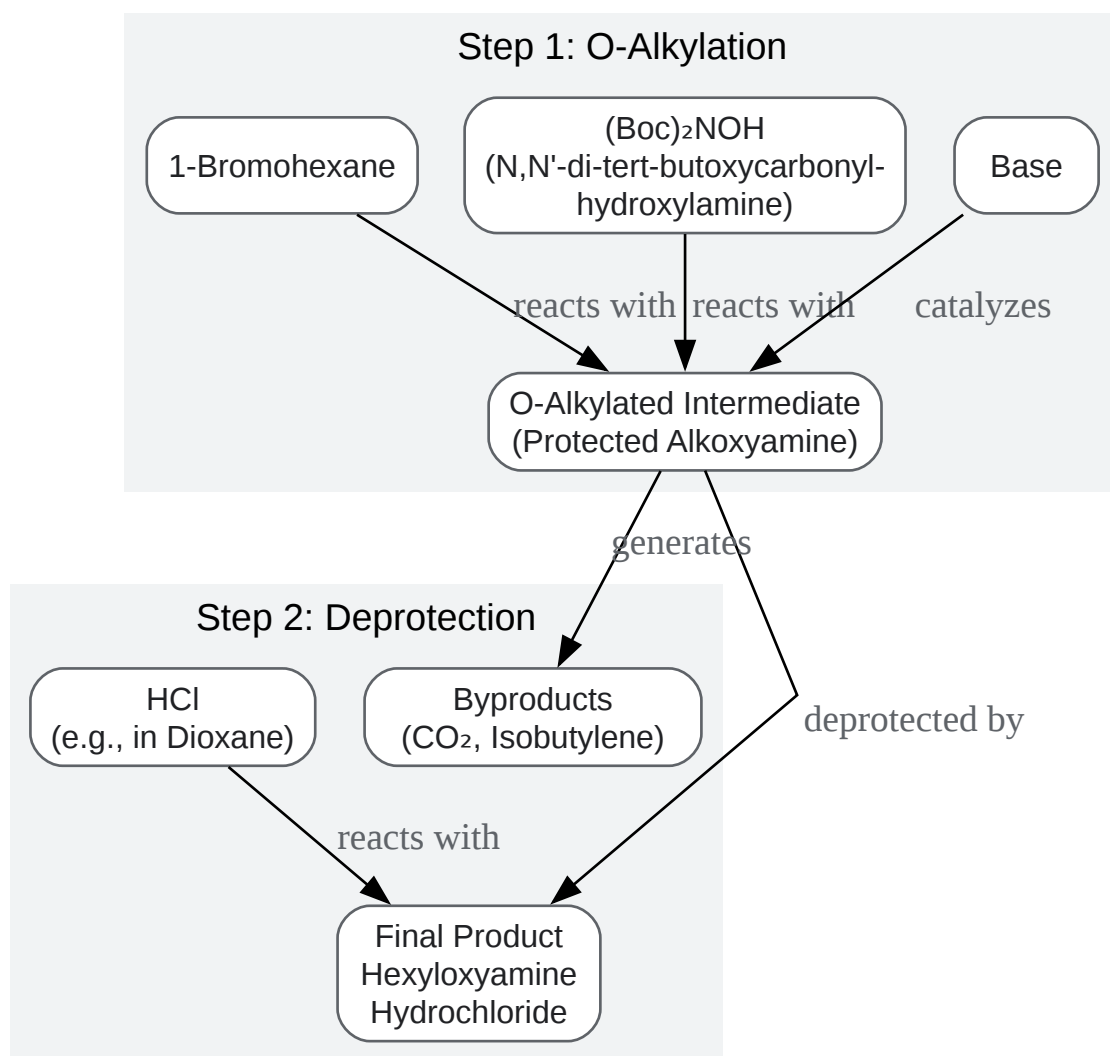
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Introduction & Reaction Overview

Alkoxyamine hydrochlorides are valuable building blocks in organic synthesis, commonly used to prepare alkoxyimino derivatives via condensation with ketones or aldehydes [1]. The conventional synthesis involving N-hydroxyphthalimide and hazardous hydrazine has been superseded by a safer, more rapid method using (Boc)₂NOH [1].

The overall synthesis of hexyloxyamine hydrochloride from 1-bromohexane proceeds via a two-step pathway, visualized in the following workflow:



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Materials and Reagents

Table 1: Required Chemical Reagents

Reagent Name	Role in Reaction	Common Purity
1-Bromohexane	Alkylating Agent	≥98%

Reagent Name	Role in Reaction	Common Purity
N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc) ₂ NOH)	Protected Hydroxylamine Source	≥95%
Anhydrous Potassium Carbonate (K ₂ CO ₃)	Base	≥99%
Hydrochloric Acid Solution (HCl)	Deprotecting Agent	4M in Dioxane
Anhydrous Acetonitrile	Solvent	≥99.8%
Diethyl Ether	Work-up Solvent	Laboratory Grade
Ethyl Acetate	Work-up & Chromatography Solvent	Laboratory Grade
Hexane	Chromatography Solvent	Laboratory Grade

Table 2: Key Equipment

Equipment Type	Specification / Purpose
Round-Bottom Flasks	50 mL, 100 mL (oven-dried)
Magnetic Stirrer & Hotplate	With temperature control
Reflux Condenser	For heating under reflux
Syringes & Needles	For anhydrous reagent transfer
Rotary Evaporator	For solvent removal
Melting Point Apparatus	For product characterization
NMR Spectrometer	For structural confirmation (¹ H NMR, ¹³ C NMR)

Experimental Protocol

Step 1: O-Alkylation to Form the Protected Alkoxyamine

- **Setup:** In a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, combine **1-bromohexane (1.65 g, 10.0 mmol)** and **anhydrous potassium carbonate (2.07 g, 15.0 mmol)**.
- **Add Reagents:** Under a nitrogen atmosphere, add **anhydrous acetonitrile (30 mL)** followed by **(Boc)₂NOH (2.45 g, 11.0 mmol)**.
- **React:** Attach a reflux condenser and heat the mixture with stirring at **80-85°C for 12-16 hours**. Monitor the reaction progress by TLC (Thin-Layer Chromatography).
- **Work-up:**
 - Allow the reaction mixture to cool to room temperature.
 - Filter the mixture to remove insoluble salts, washing the solid with additional ethyl acetate (~20 mL).
 - Concentrate the combined filtrate using a rotary evaporator to obtain a crude oily residue.

Step 2: Acidic Deprotection to Hexyloxyamine Hydrochloride

- **Deprotect:** Dissolve the crude oily residue from Step 1 in **dichloromethane (10 mL)**. Cool the solution to **0°C** in an ice bath.
- **Add Acid:** Slowly add **4M HCl in dioxane (15 mL, 60.0 mmol)** dropwise with stirring. After addition, allow the reaction to warm to **room temperature and stir for 2-4 hours**.
- **Isolate Product:** Concentrate the reaction mixture using a rotary evaporator. Triturate (grind and rinse) the resulting solid with **cold diethyl ether (3 x 15 mL)** to remove colored impurities and obtain a white or off-white solid.
- **Purify:** The crude product can be further purified by recrystallization from a mixture of ethyl acetate and hexane to yield the final product as **hexyloxyamine hydrochloride**.

Characterization & Analytical Data

Table 3: Expected Characterization Data for Hexyloxyamine Hydrochloride

Analysis Method	Expected Result / Characteristic
Physical Appearance	White to off-white crystalline solid

Analysis Method	Expected Result / Characteristic
Melting Point	98-102°C
Yield (Typical)	70-85% (over two steps)
¹ H NMR (DMSO- <i>d</i> ₆ , 400 MHz)	δ (ppm): 10.70 (br s, 3H), 4.05 (t, <i>J</i> = 6.6 Hz, 2H), 1.65 (m, 2H), 1.30 (m, 6H), 0.88 (t, <i>J</i> = 6.9 Hz, 3H)
¹³ C NMR (DMSO- <i>d</i> ₆ , 100 MHz)	δ (ppm): 70.5, 31.2, 28.5, 25.1, 22.1, 13.9
Mass Spectrometry (MS)	ESI-MS calculated for C ₆ H ₁₅ NO [M-HCl+H] ⁺ : 117.12

Critical Safety & Optimization Notes

- **Safety First:** Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE) including a lab coat, safety goggles, and gloves. 1-Bromohexane is a skin and respiratory irritant. Concentrated HCl is highly corrosive.
- **Genotoxic Impurity Considerations:** Alkyl halides are classified as **Potential Genotoxic Impurities (PGIs)** [2]. In a pharmaceutical context, their levels in final Active Pharmaceutical Ingredients (APIs) must be controlled to a strict threshold (e.g., 1.5 µg/day per ICH M7 guidelines) [2]. Ensure the purification process is robust.
- **Anhydrous Conditions are Key:** The success of the O-alkylation step is highly dependent on the use of **strictly anhydrous solvents and conditions**. Any moisture can lead to hydrolysis of (Boc)₂NOH and reduced yield.
- **Alternative Alkoxyamines:** This protocol is highly versatile. By substituting 1-bromohexane with other primary alkyl bromides, a wide array of alkoxyamine hydrochloride derivatives can be synthesized using the same methodology [1].

Discussion & Applications

The presented protocol offers a superior route to alkoxyamine hydrochlorides compared to older methods that rely on hazardous hydrazine [1]. The key advantages are its **rapid execution, high yields, and enhanced safety profile**.

The primary application of the synthesized hexyloxyamine hydrochloride is as a precursor for **alkoxyimino derivatives**. These are synthesized by condensing the alkoxyamine with a ketone or aldehyde, a reaction that is highly valuable for introducing oxime functional groups into target molecules during drug candidate synthesis [1].

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References

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